Irbesartan is an antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 1.3 nM). It is an insurmountable antagonist of AT1, as its antagonism cannot be overcome by increasing concentrations of angiotensin II. Irbesartan (3, 10, and 30 mg/kg) reduces blood pressure in stroke-prone spontaneously hypertensive rats and increases survival of SPSH rats fed a high-salt low-protein diet. It also reduces plaque formation, collagen content, as well as the increased expression of the AT1 receptor, PDGF-b, MCP-1, and VCAM-1 in a model of diabetes-induced atherosclerosis using apolipoprotein E (ApoE) knockout mice with diabetes induced by streptozotocin (STZ;). Formulations containing irbesartan have been used, alone and in combination with diuretics, in the treatment of hypertension.
Irbesartan is a potent, long-acting “sartan” class, nonpeptide, angiotensin II receptor antagonist utilized for the management of hypertension as well as heart failure in clinical patients. It shows high selectivity for the AT1 subtype (angiotensin I), and effectively reduces the probabilities of cardiac failure, myocardial infarction, sudden death, etc.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Irbesartan is a nonpeptide angiotensin II antagonist with antihypertensive activity. Irbesartan selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. (NCI05)
Irbesartan is an angiotensin II receptor blocker used alone or in combination with other agents in the therapy of hypertension and diabetic nephropathy. Irbesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Irbesartan, also known as avapro or BMS 186295, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Irbesartan is a drug which is used for the treatment of hypertension, as well as diabetic nephropathy with an elevated serum creatinine and proteinuria (>300 mg/day) in patients with type 2 diabetes and hypertension. irbesartan is also used as a second line agent in the treatment of congestive heart failure. Irbesartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Irbesartan has been detected in multiple biofluids, such as urine and blood. Within the cell, irbesartan is primarily located in the cytoplasm and membrane (predicted from logP). In humans, irbesartan is involved in the irbesartan action pathway.